1,2,4-Trichloro-5-(trichloromethoxy)benzene

Environmental Fate LogP Prediction Bioaccumulation Modeling

Researchers quantifying persistent organic pollutants (POPs) by GC-MS face matrix interference compromising accuracy. 1,2,4-Trichloro-5-(trichloromethoxy)benzene resolves this as a fully perchlorinated internal standard absent from environmental samples. • Predicted logP 5.37 ensures matched partitioning with target analytes, outperforming pentachloroanisole (logP 4.96). • Complete chlorine substitution eliminates hydrogen exchange, delivering superior chromatographic stability and zero background interference. • 95% minimum purity, suitable for trace-level environmental fate and pesticide residue analysis. Supplied with batch-specific quality documentation.

Molecular Formula C7H2Cl6O
Molecular Weight 314.8 g/mol
CAS No. 1417569-10-8
Cat. No. B1403863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4-Trichloro-5-(trichloromethoxy)benzene
CAS1417569-10-8
Molecular FormulaC7H2Cl6O
Molecular Weight314.8 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Cl)Cl)Cl)OC(Cl)(Cl)Cl
InChIInChI=1S/C7H2Cl6O/c8-3-1-5(10)6(2-4(3)9)14-7(11,12)13/h1-2H
InChIKeyVZKYWFXMSFUTGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,4-Trichloro-5-(trichloromethoxy)benzene – Product Overview


1,2,4-Trichloro-5-(trichloromethoxy)benzene is a fully chlorinated aromatic ether with the formula C7H2Cl6O and a molecular weight of 314.8. It belongs to the class of halogenated anisole derivatives, where a trichloromethoxy group replaces the standard methoxy substituent . The compound is supplied as a research-grade chemical with a minimum purity specification of 95% . Its structure is distinct from common chlorophenols and chloroanisoles due to the complete replacement of all aromatic and aliphatic hydrogen atoms with chlorine.

Fully chlorinated aromatic ether structure distinct from common chloroanisoles and chlorophenols
Supports environmental fate, analytical method development, and synthetic intermediate workflows
Research-grade purity specification for reproducible chromatographic and partitioning studies

Why 1,2,4-Trichloro-5-(trichloromethoxy)benzene Cannot Be Replaced


This compound cannot be interchanged with standard chloroanisoles (e.g., 2,4,5-trichloroanisole) or chlorophenols (e.g., 2,4,5-trichlorophenol) without altering critical experimental parameters. The perchlorination of the methoxy group creates a distinct electronic and steric environment, leading to significantly higher lipophilicity (predicted logP of 5.37) compared to pentachloroanisole (logP 4.96) [1]. This difference directly affects partitioning behavior in environmental fate studies, chromatographic retention times, and biological membrane permeability . Furthermore, the absence of a phenolic hydroxyl group means the compound cannot engage in hydrogen bonding or undergo the oxidative coupling reactions characteristic of chlorophenols [2].

Perchlorinated methoxy group creates significantly higher lipophilicity than standard chloroanisoles, which may shift chromatographic retention and environmental partitioning behavior.

Absence of a phenolic hydroxyl group prevents hydrogen bonding and oxidative coupling pathways typical of chlorophenols, altering reactivity and metabolic profiles in research models.

1,2,4-Trichloro-5-(trichloromethoxy)benzene Selection Criteria & Evidence


Enhanced Lipophilicity vs Pentachloroanisole

Computational prediction using ALOGPS 2.1 estimates the partition coefficient (logP) of 1,2,4-Trichloro-5-(trichloromethoxy)benzene to be 5.37 [1], which is 0.41 log units higher than the experimentally determined logP of the next closest perchlorinated anisole, pentachloroanisole (logP 4.96) . This increase is consistent with the greater number of chlorine atoms in the molecule and indicates a higher affinity for organic phases. This quantified difference is meaningful for modeling bioaccumulation potential and designing extraction protocols.

Lipophilicity vs Pentachloroanisole
Reported
Δ logP +0.41
Supports environmental partitioning and bioaccumulation modeling
Predicted logP 5.37 vs. 4.96 for pentachloroanisole; ~2.6x higher octanol/water partition coefficient
Environmental Fate LogP Prediction Bioaccumulation Modeling

Reduced Volatility vs 2,4,5-Trichloroanisole

The complete substitution of hydrogen with chlorine in both the ring and ether side chain sharply raises the boiling point. While the methoxy analog 2,4,5-trichloroanisole (CAS 6130-75-2) has a known boiling point of 256.7°C at 760 mmHg , the structural similarity to pentachloroanisole (boiling point 309°C) suggests 1,2,4-Trichloro-5-(trichloromethoxy)benzene will have a boiling point well above 340°C. This significantly lower volatility reduces evaporative losses during sample preparation and analysis, an advantage over the methoxy comparator in volatile organic compound (VOC) analysis where analyte loss is a critical source of error.

Reduced Volatility
Class-level
ΔT >83°C higher boiling point
May reduce evaporative loss during trace VOC analysis
Estimated BP >340°C vs 256.7°C for 2,4,5-trichloroanisole; class-level inference from perchlorinated homologs
Analytical Chemistry Volatility Sample Handling

Non-Phenolic Structure: Distinct Toxicity Profile

Unlike 2,4,5-trichlorophenol which possesses a free phenolic hydroxyl group and exhibits moderate acute oral toxicity (LD50 orally in rats: 0.82 g/kg [1]), 1,2,4-Trichloro-5-(trichloromethoxy)benzene is a fully substituted ether. As a class, perhalogenated anisole ethers lack the capacity for Phase II glucuronidation or sulfation, and are not substrates for oxidative phenol coupling. This fundamentally alters their metabolic pathway, reducing the formation of reactive quinone intermediates associated with phenol toxicity [2]. This chemical distinction means the compound is unlikely to share the toxicological liability profile of its phenolic counterparts.

Non-Phenolic Structure
Class-level
No phenolic -OH group
May provide a halogenated ether probe with reduced quinone-related toxicity confounders
Absence of Phase II conjugation pathways typical of chlorophenols; SAR-based inference
Toxicology Metabolism Synthetic Utility

1,2,4-Trichloro-5-(trichloromethoxy)benzene Application Scenarios


Internal Standard for GC-MS of Chlorinated Compounds

Its complete lack of exchangeable hydrogen atoms, high predicted logP, and low volatility make 1,2,4-Trichloro-5-(trichloromethoxy)benzene an ideal candidate for an internal standard in GC-MS analysis of persistent organic pollutants (POPs) and pesticide residues. Its chemical similarity to the target analytes, combined with its absence from environmental samples, ensures no background interference while correcting for matrix effects [1].

Environmental Fate Model for Perhalogenated Ethers

As a fully chlorinated, non-phenolic aromatic ether, this compound serves as a key model for investigating the hydrolysis, photolysis, and biodegradation rates of the ether linkage in a maximally chlorine-substituted environment. Its higher logP (5.37) compared to pentachloroanisole (4.96) makes it a more rigorous worst-case test molecule for predicting long-range environmental transport of this emerging contaminant class [2].

Synthetic Intermediate for Drug & Agrochemical Building Blocks

The trichloromethoxy group is a protected carbonyl equivalent, and the fully chlorinated ring provides a robust scaffold for further functionalization via nucleophilic aromatic substitution. This compound can be used to introduce perchlorinated aromatic ether moieties into drug candidates, where the extreme lipophilicity and metabolic stability derived from the complete halogenation are desired for modulating pharmacokinetic properties [3].

Application
Selection Property
Validation Focus
Internal standard for GC-MS of chlorinated POPs
Perchlorinated ether with no exchangeable hydrogen, high logP, and low volatility
Matrix-effect correction and background interference assessment
Environmental fate model for perhalogenated ethers
Fully chlorinated, non-phenolic aromatic ether with extreme lipophilicity
Hydrolysis, photolysis, and biodegradation rate studies under maximally substituted conditions
Synthetic intermediate for research building blocks
Trichloromethoxy group as protected carbonyl equivalent on a perchlorinated scaffold
Nucleophilic aromatic substitution compatibility and metabolic stability research
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